molecular formula C8H15NOS2 B1237646 (R)-lipoamide

(R)-lipoamide

Cat. No.: B1237646
M. Wt: 205.3 g/mol
InChI Key: FCCDDURTIIUXBY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-lipoamide is a lipoamide obtained by condensation of the carboxy group of (R)-lipoic acid with ammonia. It derives from a (R)-lipoic acid.

Scientific Research Applications

Antioxidant Effects and Enzymatic Reduction

(R)-Lipoamide, a variant of lipoic acid, exhibits significant antioxidant properties. It is particularly reduced by mitochondrial lipoamide dehydrogenase (LipDH) much faster than its S-enantiomer, indicating a preference for the R-enantiomer in biological systems. This selective reduction is crucial in understanding this compound's pharmacotherapeutic effects as an antioxidant (Biewenga et al., 1996).

Modulation of Nitric Oxide Production

This compound has been found to influence nitric oxide (NO) production in macrophages, which is vital in inflammatory responses. It inhibits NO production at pharmacologically relevant concentrations, suggesting a role in modulating inflammatory processes. This effect is attributed not to its radical scavenging activity but rather to its redox properties, emphasizing the compound's biochemical versatility (Guo et al., 2001).

Protection Against Oxidative Stress in Cells

This compound demonstrates a protective effect against oxidative stress in neuronal cells. It is more potent than its acid form in alleviating induced cell injury. The mechanism involves promoting the nuclear accumulation of NFE2-related factor 2 (Nrf2) and activating the expression of antioxidant enzymes. This finding underscores its potential as a therapeutic candidate for neurological disorders related to oxidative stress (Hou et al., 2019).

Impact on Mitochondrial Biogenesis and Antioxidant Enzyme Systems

This compound plays a significant role in stimulating mitochondrial biogenesis and inducing phase II antioxidant enzymes. It is more effective than alpha-lipoic acid in increasing mitochondrial biogenesis, demonstrating its indirect antioxidant capacity by simultaneously stimulating mitochondrial functions and antioxidant defenses (Zhao et al., 2015).

Influence on Metabolic Pathways in Cardiac Tissue

This compound has been shown to influence substrate selection in post-ischemic myocardium. By activating pyruvate dehydrogenase and increasing lactate utilization, it can promote the recovery of post-ischemic cardiac tissue. This indicates its potential therapeutic value in managing cardiac ischemic injury (Sumegi et al., 1994).

Properties

Molecular Formula

C8H15NOS2

Molecular Weight

205.3 g/mol

IUPAC Name

5-[(3R)-dithiolan-3-yl]pentanamide

InChI

InChI=1S/C8H15NOS2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H2,9,10)/t7-/m1/s1

InChI Key

FCCDDURTIIUXBY-SSDOTTSWSA-N

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)N

SMILES

C1CSSC1CCCCC(=O)N

Canonical SMILES

C1CSSC1CCCCC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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